(1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Facile Synthesis of Heterocyclic Compounds
Research demonstrates the synthesis of novel heterocyclic compounds involving components similar to the query compound. For instance, studies on the synthesis of thieno[2,3-b]-thiophene derivatives and imidazole derivatives including β-lactam rings indicate the ongoing exploration of new synthetic routes for complex molecules. These synthetic methodologies could potentially be applied to the synthesis of the query compound, contributing to areas like material science, catalysis, and the development of new therapeutic agents (Mabkhot et al., 2010) (Askar et al., 2016).
Organocatalysis and Green Chemistry
Studies on organocatalysis by aprotic imidazolium zwitterions for regioselective ring-opening of aziridines highlight the importance of green chemistry in synthesizing complex molecules. Such research indicates the potential for environmentally friendly synthesis routes that could involve or be applied to the synthesis of compounds like the one , emphasizing sustainability in chemical synthesis (Ghosal et al., 2016).
Antitumor and Antiproliferative Activity
Research on new conjugates as tubulin polymerization inhibitors with significant cytotoxicity against human cancer cell lines demonstrates the potential therapeutic applications of complex heterocyclic compounds. Such studies could relate to the application of the query compound in medical research, particularly in the development of new anticancer drugs (Mullagiri et al., 2018).
Novel Catalysts for Chemical Synthesis
The design and application of novel ionic liquids and heterogeneous catalysts for the synthesis of substituted imidazoles and pyrazoles highlight innovative approaches in catalyst development. Such research indicates the broader application of complex molecules in catalysis and synthetic chemistry, potentially extending to the synthesis and manipulation of compounds similar to the query molecule (Zolfigol et al., 2013) (Moosavi‐Zare et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Imidazole, a component of this compound, is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific structure and target. For example, some imidazole derivatives act by inhibiting key enzymes in bacterial cell wall synthesis, while others might interact with DNA or RNA .
Biochemical Pathways
The biochemical pathways affected by imidazole derivatives can also vary widely. For instance, some might interfere with the synthesis of folic acid in bacteria, while others might inhibit the function of certain enzymes or receptors .
Pharmacokinetics
The ADME properties of imidazole derivatives can be influenced by factors such as their specific structure, formulation, route of administration, and individual patient characteristics. Some imidazole derivatives are well absorbed orally, while others might require parenteral administration .
Result of Action
The molecular and cellular effects of imidazole derivatives can include the inhibition of bacterial growth, the induction of apoptosis in cancer cells, the modulation of immune responses, and others .
Action Environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, the presence of other substances, and individual patient characteristics .
properties
IUPAC Name |
(1-cyclopropylsulfonylazetidin-3-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-15(11-9-18(10-11)24(22,23)12-5-6-12)20-8-7-19-14-4-2-1-3-13(14)17-16(19)20/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMKIQSJZNDVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN4C3=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone |
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